molecular formula C5H11ClN2 B11729189 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Cat. No.: B11729189
M. Wt: 134.61 g/mol
InChI Key: DOESRNRMSZKBBS-UHFFFAOYSA-N
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Description

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a chemical compound with the molecular formula C5H11ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a pyrrole derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of a suitable precursor in the presence of a palladium or platinum catalyst can be employed. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
  • 3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Uniqueness

2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications .

Properties

Molecular Formula

C5H11ClN2

Molecular Weight

134.61 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride

InChI

InChI=1S/C5H10N2.ClH/c1-4-2-3-5(6)7-4;/h4H,2-3H2,1H3,(H2,6,7);1H

InChI Key

DOESRNRMSZKBBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=N1)N.Cl

Origin of Product

United States

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